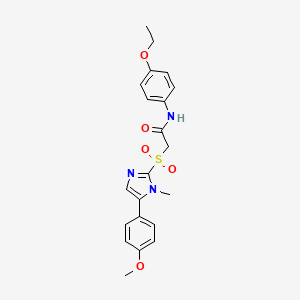
N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacology and Antinociceptive Applications
N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide and its derivatives show promise in pharmacology, particularly as antinociceptive agents. For example, a study highlighted the antinociceptive pharmacology of a novel nonpeptidic B1 receptor antagonist closely related to this compound. It showed high affinity for human and mouse B1 receptors and demonstrated significant antinociceptive actions in various mouse and rat pain models, suggesting potential for treating inflammatory and neuropathic pain states (Porreca et al., 2006).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, derivatives of this compound have been used to create novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized for their structural properties and have shown significant antioxidant activity, as assessed by various in vitro methods (Chkirate et al., 2019).
Radiochemistry for Imaging Applications
In radiochemistry, related compounds have been developed as radiolabeled, nonpeptide angiotensin II antagonists for imaging purposes. These compounds were prepared by C-11 methylation and showed potential for imaging angiotensin II, AT1 receptors (Hamill et al., 1996).
Synthesis and Biological Evaluation for Anticancer Applications
Some derivatives have been synthesized and studied for their anticancer activity. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized, showing high selectivity and apoptosis induction in human lung adenocarcinoma cells, suggesting potential as anticancer agents (Evren et al., 2019).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has been investigated, revealing substantial inhibitory activity against -glucosidase and acetylcholinesterase, highlighting potential therapeutic applications (Abbasi et al., 2019).
Antimicrobial and Antitubercular Activity
N-substituted acetamide derivatives of the compound have been evaluated for their antimicrobial and antitubercular activities. These derivatives displayed interesting antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential in treating bacterial infections (Ranjith et al., 2014).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-4-29-18-11-7-16(8-12-18)23-20(25)14-30(26,27)21-22-13-19(24(21)2)15-5-9-17(28-3)10-6-15/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLCUJDDUVYMLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

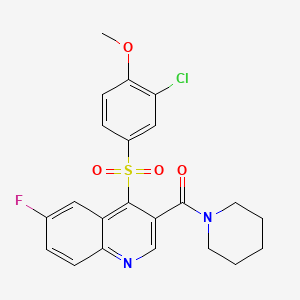
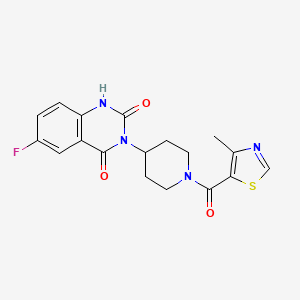
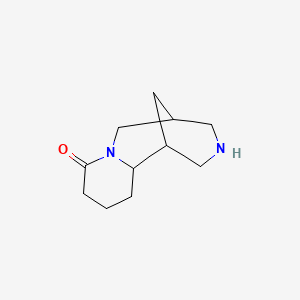
![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410532.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)
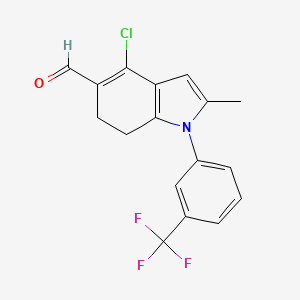

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
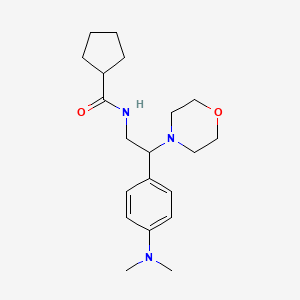
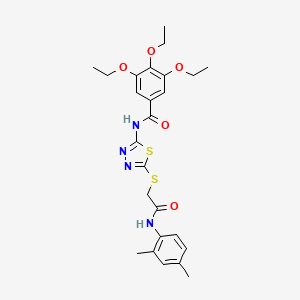
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
